molecular formula C10H9N3O2S B7774216 Acetamide, N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]-

Acetamide, N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]-

Cat. No.: B7774216
M. Wt: 235.26 g/mol
InChI Key: HIIKEKQHIJSVHJ-UHFFFAOYSA-N
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Description

Acetamide, N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]- is a heterocyclic compound that contains an oxadiazole ringThe presence of the oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom, contributes to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]- typically involves the condensation of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives with phenyl acetamide derivatives. The reaction conditions often include the use of fluorine atoms at the meta position of the phenyl ring to enhance the biological activity of the final product . The synthesis can be carried out using various methods, including microwave-assisted synthesis and classical heating methods .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while nucleophilic substitution can introduce various functional groups into the oxadiazole ring .

Scientific Research Applications

Acetamide, N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Acetamide, N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]- involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]- is unique due to the presence of both the acetamide and oxadiazole groups, which contribute to its diverse biological activities and chemical reactivity. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

N-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-6(14)11-8-4-2-7(3-5-8)9-12-13-10(16)15-9/h2-5H,1H3,(H,11,14)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIKEKQHIJSVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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